Afuresertib
Overview
Description
Afuresertib is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown clinical efficacy in multiple tumors and is particularly noted for its activity against hematologic malignancies, including multiple myeloma . This compound works by inhibiting the AKT pathway, which is constitutively active in many cancers, providing proliferative and antiapoptotic signals .
Mechanism of Action
Target of Action
Afuresertib is a potent pan-AKT inhibitor . The primary target of this compound is the AKT kinase, a key player in the PI3K/AKT pathway . This pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance .
Mode of Action
This compound functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling . By blocking the AKT pathway, this compound induces apoptosis and inhibits cell proliferation, making it a potent anti-cancer agent .
Biochemical Pathways
The PI3K/AKT pathway is one of the signal transduction pathways most closely related to cell proliferation and apoptosis . The regulation of various downstream molecules affects the proliferation and growth of tumor cells . This compound, by inhibiting AKT, disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
In a phase 1 study, this compound was administered orally to patients with advanced hematologic malignancies at doses ranging from 25 to 150 mg per day . The maximum tolerated dose (MTD) was established at 125 mg per day . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses . The median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .
Result of Action
This compound has been shown to be closely related to the survival, proliferation, and apoptosis of cancer cell lines . In vivo experiments found that this compound could reduce tumor volume and mass in rats . More importantly, this compound demonstrated clinical activity against hematologic malignancies, including multiple myeloma .
Biochemical Analysis
Biochemical Properties
Afuresertib plays a significant role in biochemical reactions by inhibiting the activity of protein kinase B (AKT). AKT is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound interacts with AKT by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT pathway. This modulation affects gene expression and cellular metabolism, leading to reduced cell growth and increased cell death. In esophageal cancer cell lines, this compound has been shown to reduce cell viability and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT and its downstream targets, which are involved in cell survival, growth, and proliferation. By blocking these signaling pathways, this compound induces apoptosis and inhibits cell proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by AKT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 1.7 days, and its maximum plasma concentrations are reached 1.5 to 2.5 hours post-dose. Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, this compound has shown sustained activity against cancer cells, with prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can cause adverse effects such as liver function test abnormalities. The maximum tolerated dose in clinical trials was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT signaling pathway. It interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation. By inhibiting these enzymes, this compound disrupts metabolic flux and reduces the levels of metabolites that promote cancer cell growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in specific compartments, where it exerts its inhibitory effects on AKT and other signaling molecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to its site of action. By localizing to these compartments, this compound effectively inhibits AKT and disrupts downstream signaling pathways .
Preparation Methods
The preparation of Afuresertib involves several synthetic steps. One method includes the preparation of a chiral compound, (alpha S)-alpha-amino-3-fluorophenyl propionitrile, followed by amidation and nitrile group reduction reactions . The industrial production of this compound typically involves optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Afuresertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitrile group in this compound can be reduced to an amine, which is a key step in its synthesis.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Afuresertib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the AKT pathway and its role in various biochemical processes.
Biology: Employed in research to understand cell proliferation, survival, and apoptosis mechanisms.
Medicine: Investigated for its therapeutic potential in treating various cancers, including multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer
Industry: Utilized in the development of new cancer therapies and in clinical trials to evaluate its efficacy and safety in combination with other drugs
Comparison with Similar Compounds
Afuresertib is unique among AKT inhibitors due to its broad activity against multiple AKT isoforms and its favorable safety profile . Similar compounds include:
MK-2206: Another AKT inhibitor with a different chemical structure but similar mechanism of action.
Perifosine: An oral alkylphospholipid that inhibits AKT and other signaling pathways.
Ipatasertib: A selective AKT inhibitor with clinical activity in various cancers.
This compound stands out due to its reversible inhibition and low-nanomolar potency, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047634-63-8, 1047644-62-1 | |
Record name | GSK 2110183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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